molecular formula C15H13ClN2 B600059 1-Benzyl-3-(chloromethyl)-1H-indazole CAS No. 131427-22-0

1-Benzyl-3-(chloromethyl)-1H-indazole

Cat. No. B600059
M. Wt: 256.733
InChI Key: WUUJVTQUZJCUSE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)-1H-indazole is an organic compound with the chemical formula C13H10ClN3. It has a molecular weight of 249.69 g/mol and is a white crystalline solid. It has a melting point of 115-117°C and a boiling point of 236-238°C. This compound is used in a variety of scientific research applications, such as in the synthesis of novel compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of a range of pharmaceuticals and biochemicals.

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzyl-3-(chloromethyl)-1H-indazole is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring. Indazoles, including 1-Benzyl-3-(chloromethyl)-1H-indazole, have been extensively studied for their synthetic strategies and molecular pharmacology. These compounds are tautomeric, existing predominantly in the 1H-tautomer form, which influences their synthesis, reactivity, and biological properties. The synthesis of indazole derivatives often faces challenges like low yield, highlighting the need for innovative synthetic methods. Some synthetic approaches include 1,3-dipolar cycloaddition of nitrile imines to benzyne, providing a route to N1-C3 disubstituted indazoles, and oxidative cross-dehydrogenative coupling for direct C-3 acylation/benzoylation of 2H-indazoles. These methodologies open avenues for the development of novel indazole-based compounds with potential applications in medicinal chemistry and material science (Mal et al., 2022) (Spiteri, Keeling, & Moses, 2010) (Sharma, Yadav, Yadav, & Chaudhary, 2021).

Pharmaceutical Applications

Indazole derivatives, including those structurally related to 1-Benzyl-3-(chloromethyl)-1H-indazole, are crucial in the development of pharmaceuticals. Several FDA-approved drugs, such as Axitinib and Niraparib, contain the indazole moiety for treating conditions like cancer and chronic inflammation. The exploration of indazole derivatives has led to the discovery of compounds with potent anti-angiogenic activity, highlighting their potential as novel therapeutic agents. For example, the synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles has demonstrated significant anti-angiogenic effects, indicating the therapeutic potential of indazole derivatives in cancer treatment (Li‐Jiau Huang et al., 2006).

Material Science Applications

Indazole derivatives have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis of oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles has been explored for their potential as deep-blue emitters in OLED applications. These compounds exhibit high fluorescence quantum yields and good thermal stabilities, making them promising candidates for use in electronic display technologies (Yajuan Zhang et al., 2013).

properties

IUPAC Name

1-benzyl-3-(chloromethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJVTQUZJCUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693239
Record name 1-Benzyl-3-(chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(chloromethyl)-1H-indazole

CAS RN

131427-22-0, 1186663-67-1
Record name 3-(Chloromethyl)-1-(phenylmethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131427-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-(chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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